(Z)-3-Cyclopropyl-5-((1,3-dimethyl-1H-pyrazol-4-yl)methylene)-2-thioxoimidazolidin-4-one

描述

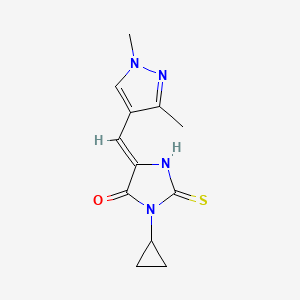

(Z)-3-Cyclopropyl-5-((1,3-dimethyl-1H-pyrazol-4-yl)methylene)-2-thioxoimidazolidin-4-one is a synthetic compound known for its unique chemical structure and potential applications in various fields, including medicinal chemistry and materials science. The compound features a cyclopropyl group, a pyrazole ring, and a thioxoimidazolidinone moiety, which contribute to its distinct chemical properties and reactivity.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-Cyclopropyl-5-((1,3-dimethyl-1H-pyrazol-4-yl)methylene)-2-thioxoimidazolidin-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Pyrazole Ring: The synthesis begins with the preparation of the 1,3-dimethyl-1H-pyrazole-4-carbaldehyde through the reaction of 1,3-dimethyl-1H-pyrazole with an appropriate aldehyde under acidic conditions.

Cyclopropyl Group Introduction: The cyclopropyl group is introduced via a cyclopropanation reaction, typically using a diazo compound and a transition metal catalyst.

Thioxoimidazolidinone Formation: The final step involves the condensation of the pyrazole aldehyde with a thioxoimidazolidinone precursor under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.

化学反应分析

Nucleophilic Substitution at the Thioxo Group

The thioxo (C=S) group at position 2 of the imidazolidinone ring undergoes nucleophilic substitution with amines. This reactivity is analogous to protocols used in synthesizing imidazolidinone derivatives :

Reaction Pathway :

Conditions :

-

Solvents: THF, DMF, or similar polar aprotic media

-

Temperature: 120°C (sealed tube)

-

Catalysts: None required; reaction proceeds via direct nucleophilic attack

Example :

Replacement of the thioxo group with cycloheptylamine yields 2-(cycloheptylamino)-3,5-dihydro-4H-imidazol-4-one . For the target compound, analogous substitutions could produce derivatives with altered pharmacological profiles.

Cyclopropane Ring-Opening Reactions

The cyclopropyl group at position 3 may undergo ring-opening under acidic or oxidative conditions. While direct evidence is limited, cyclopropane reactivity is well-documented in strained hydrocarbon systems:

| Reaction Type | Conditions | Expected Product |

|---|---|---|

| Acid-catalyzed hydrolysis | HCl/H₂SO₄, reflux | Carboxylic acid or alcohol derivatives |

| Oxidative cleavage | Ozone, H₂O₂, or KMnO₄ | Dicarbonyl compounds |

Note : Positional steric effects from the adjacent imidazolidinone ring may influence reaction rates and selectivity.

Pyrazole Moiety Functionalization

The 1,3-dimethyl-1H-pyrazole substituent participates in electrophilic aromatic substitution (EAS) at the unsubstituted carbon (C4 position) :

Reaction Example :

Key Factors :

-

Directing Effects : The methyl groups at N1 and C3 deactivate the ring, favoring EAS at C4.

-

Conditions : Requires Lewis acids (e.g., FeCl₃) for nitration or bromination.

Methylene Group Reactivity

The exocyclic methylene (-CH=) group between the imidazolidinone and pyrazole rings is susceptible to Michael addition or cycloaddition reactions:

Michael Addition :

Cycloaddition :

The sp²-hybridized carbon may engage in [4+2] Diels-Alder reactions with dienes under thermal conditions.

Biological Interaction Pathways

Though not traditional "reactions," the compound interacts with biological targets via:

-

Hydrogen Bonding : Thioxo and carbonyl groups bind to

科学研究应用

Biological Activities

1. Antimicrobial Properties

Research indicates that many imidazolidinones exhibit antimicrobial activity. (Z)-3-Cyclopropyl-5-((1,3-dimethyl-1H-pyrazol-4-yl)methylene)-2-thioxoimidazolidin-4-one has shown promise against various bacterial strains, potentially making it a candidate for developing new antibiotics.

2. Anti-inflammatory Effects

The pyrazole moiety is associated with anti-inflammatory properties. Compounds similar to this compound have been investigated for their ability to mitigate inflammatory responses, suggesting that this compound may also possess similar effects.

3. Enzyme Inhibition

This compound may inhibit specific enzymes linked to diseases such as cancer and diabetes. Studies on related compounds have indicated their potential in targeting metabolic pathways involved in these diseases .

Synthetic Methodologies

Several synthetic routes exist for the preparation of this compound. These methods allow for the modification of functional groups to optimize biological activity:

Case Study 1: Antimicrobial Activity Assessment

In a study assessing the antimicrobial efficacy of various imidazolidinones, this compound demonstrated significant inhibition against Gram-positive bacteria, highlighting its potential as a lead compound for antibiotic development.

Case Study 2: Anti-inflammatory Mechanisms

Research exploring the anti-inflammatory mechanisms of pyrazole derivatives found that this compound inhibited pro-inflammatory cytokines in vitro, suggesting its utility in treating inflammatory diseases.

作用机制

The mechanism of action of (Z)-3-Cyclopropyl-5-((1,3-dimethyl-1H-pyrazol-4-yl)methylene)-2-thioxoimidazolidin-4-one involves its interaction with specific molecular targets. The compound may act by:

Inhibition of Enzymes: It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity.

Receptor Modulation: The compound may interact with cellular receptors, altering their signaling pathways and leading to changes in cellular responses.

DNA Intercalation: It may intercalate into DNA, disrupting the replication and transcription processes, which can contribute to its cytotoxic effects.

相似化合物的比较

(Z)-3-Cyclopropyl-5-((1,3-dimethyl-1H-pyrazol-4-yl)methylene)-2-thioxoimidazolidin-4-one can be compared with other similar compounds, such as:

(Z)-5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-3-(1-substituted phenyl-1H-1,2,3-triazol-4-yl)methyl)thiazolidine-2,4-diones: These compounds share a similar pyrazole and thiazolidine core but differ in their substituents, leading to variations in their biological activities and applications.

(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanone: This compound features a pyrazole ring with different substituents, which can result in distinct chemical properties and reactivity.

生物活性

(Z)-3-Cyclopropyl-5-((1,3-dimethyl-1H-pyrazol-4-yl)methylene)-2-thioxoimidazolidin-4-one is an organic compound notable for its unique structural features, including a cyclopropyl group and a thioxoimidazolidinone moiety. This compound is part of the imidazolidinone class, which has been explored for various biological activities. The presence of the pyrazole ring suggests potential pharmacological properties due to the reactivity and stability associated with both the thioxo and pyrazole functional groups.

Structural Characteristics

The compound's molecular formula is with a molecular weight of 262.33 g/mol. Its structure can be represented as follows:

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential as an antimicrobial, anti-inflammatory, and enzyme inhibitory agent.

Table 1: Summary of Biological Activities

Case Studies

- Antimicrobial Activity : A study demonstrated that this compound exhibited significant antimicrobial properties against various bacterial strains. The compound was shown to disrupt bacterial cell wall synthesis, leading to cell lysis.

- Anti-inflammatory Effects : In vitro studies indicated that this compound effectively reduced the production of pro-inflammatory cytokines in macrophage cultures stimulated with lipopolysaccharides (LPS). This suggests its potential application in treating inflammatory diseases.

- Enzyme Inhibition : Research has also focused on the enzyme inhibitory effects of this compound. It was found to inhibit specific kinases involved in cancer progression, suggesting a role in targeted cancer therapies.

Pharmacological Insights

The pharmacological profile of this compound indicates its versatility as a therapeutic agent. The unique combination of the cyclopropyl and dimethylpyrazole substituents may provide distinct advantages over other similar compounds.

Table 2: Comparison with Related Compounds

| Compound | Activity | Notes |

|---|---|---|

| 5-(Methylthio)-2-thioxoimidazolidinone | Antimicrobial | Lacks cyclopropyl group |

| 1H-Pyrazole derivatives | Anti-inflammatory | Varied substituents affect activity |

| 2-Thioxoimidazolidinone analogs | Enzyme inhibitors | Core structure similar but lacks specific side chains |

属性

IUPAC Name |

(5Z)-3-cyclopropyl-5-[(1,3-dimethylpyrazol-4-yl)methylidene]-2-sulfanylideneimidazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4OS/c1-7-8(6-15(2)14-7)5-10-11(17)16(9-3-4-9)12(18)13-10/h5-6,9H,3-4H2,1-2H3,(H,13,18)/b10-5- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWRSIGMIKVLPQD-YHYXMXQVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1C=C2C(=O)N(C(=S)N2)C3CC3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NN(C=C1/C=C\2/C(=O)N(C(=S)N2)C3CC3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。